molecular formula C14H17BrClNO2 B1667868 Brofaromine hydrochloride CAS No. 63638-90-4

Brofaromine hydrochloride

Cat. No. B1667868
CAS RN: 63638-90-4
M. Wt: 346.65 g/mol
InChI Key: PUYKEOGYPYITCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brofaromine Hydrochloride is a reversible inhibitor of monoamine oxidase A and acts on epinephrine , norepinephrine, serotonin, and dopamine. The compound was primarily researched in the treatment of depression and anxiety. Brofaromine also acts as a serotonin reuptake inhibitor, and its dual pharmacologic effects offered promise in the treatment of a wide spectrum of depressed patients while producing less severe anticholinergic side effects in comparison with older standard drugs like the tricyclic antidepressants. Unlike standard MAOIs, possible side effects do not include cardiovascular complications (hypertension) with encephalopathy, liver toxicity or hyperthermia.

Scientific Research Applications

PTSD Treatment

Brofaromine hydrochloride, a reversible monoamine oxidase A inhibitor (RIMA), has shown therapeutic benefits in treating Posttraumatic Stress Disorder (PTSD). Its efficacy is particularly notable in patients with lower baseline levels of re-experiencing and avoidance/numbing symptoms, and generally less severe PTSD. The treatment response was significantly associated with these factors, highlighting the potential of brofaromine in PTSD management (Connor et al., 2001).

Social Anxiety Disorder Treatment

Brofaromine has been recognized for its effectiveness in treating Social Anxiety Disorder. Meta-analysis techniques have compared its efficacy against other medications, indicating a substantial effect size for brofaromine. It was among the medications with the largest effect sizes, demonstrating its potential as a significant treatment option for Social Anxiety Disorder (Blanco et al., 2003).

Neurochemical Effects

The drug has been a subject of interest due to its neurochemical effects. Studies have compared brofaromine with other monoamine oxidase inhibitors (MAOIs) in terms of their impact on neurochemistry, including effects on tryptamine and serotonin receptors, among others. The selective and reversible inhibition of MAO-A by brofaromine, and its impact on various neurotransmitter levels, have provided insights into its potential actions in clinical settings (Urichuk et al., 2000).

properties

CAS RN

63638-90-4

Product Name

Brofaromine hydrochloride

Molecular Formula

C14H17BrClNO2

Molecular Weight

346.65 g/mol

IUPAC Name

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H

InChI Key

PUYKEOGYPYITCW-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63638-91-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine
brofaromin
brofaromine
brofaromine hydrochloride
CGP 11305A
CGP-11305A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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